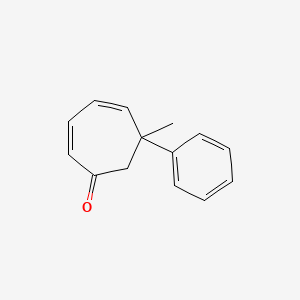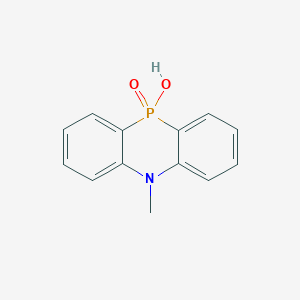![molecular formula C13H18INO2S B14494915 Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 63587-40-6](/img/structure/B14494915.png)
Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of an iodomethyl group and a 4-methylphenylsulfonyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the iodomethyl group and the 4-methylphenylsulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperidines, sulfoxides, sulfones, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the iodomethyl and sulfonyl groups.
4-Piperidone: Contains a carbonyl group instead of the sulfonyl group.
N-Methylpiperidine: Lacks the iodomethyl group but has a methyl group attached to the nitrogen.
Uniqueness
Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the iodomethyl and 4-methylphenylsulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63587-40-6 |
|---|---|
Molecular Formula |
C13H18INO2S |
Molecular Weight |
379.26 g/mol |
IUPAC Name |
2-(iodomethyl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18INO2S/c1-11-5-7-13(8-6-11)18(16,17)15-9-3-2-4-12(15)10-14/h5-8,12H,2-4,9-10H2,1H3 |
InChI Key |
DTPPAKKZZYRTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


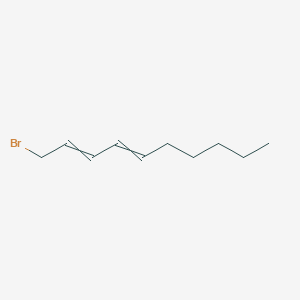
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
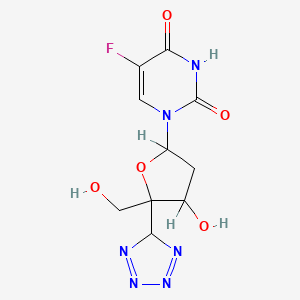
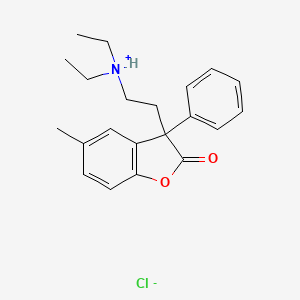

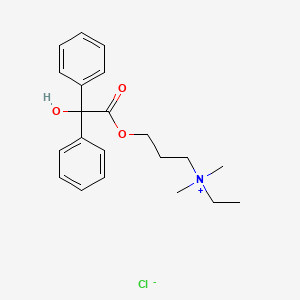
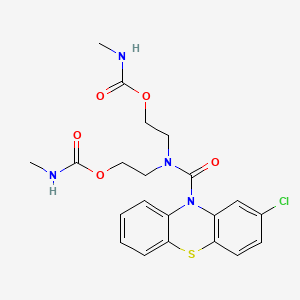
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
